molecular formula C10H10N4OS2 B5678020 2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide

2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No.: B5678020
M. Wt: 266.3 g/mol
InChI Key: GPYZVRGQVLLYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C10H10N4OS2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.02960330 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]acetamide is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

This compound interacts with the active site of the urease enzyme, inhibiting its activity . The compound’s interaction with the enzyme’s active site has been confirmed through molecular docking simulations .

Biochemical Pathways

The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This inhibition disrupts the normal functioning of the urea cycle, leading to a decrease in the production of ammonia .

Result of Action

The inhibition of urease by this compound leads to a decrease in the production of ammonia . This can disrupt the pH balance within cells, as the conversion of urea to ammonia typically leads to an increase in pH . This disruption can have various molecular and cellular effects, depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with the urease enzyme . Additionally, the presence of other compounds or inhibitors can potentially affect the compound’s efficacy .

Properties

IUPAC Name

2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c11-8(15)6-16-10-14-13-9(17-10)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,15)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYZVRGQVLLYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.